![molecular formula C8H12Cl2N2O B2783610 5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride CAS No. 2138045-41-5](/img/structure/B2783610.png)
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride” is a chemical compound with the CAS Number: 2138045-41-5 . Its molecular weight is 223.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12Cl2N2O . The average mass is 223.100 Da and the monoisotopic mass is 222.032669 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.1 g/mol .Applications De Recherche Scientifique
Microwave-Assisted Synthesis with Antitumor Activity
A study conducted by Insuasty et al. (2013) explored the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones and their oxidized forms from a catalyst-free reaction. The synthesized compounds underwent evaluation by the US National Cancer Institute (NCI) against 57 cancer cell lines. One compound, in particular, demonstrated remarkable activity with GI(50) values ranging from 1.48 to 9.92 μM in in vitro assays, highlighting its potential for antitumor applications (Insuasty et al., 2013).
Potential in Osteoporosis Treatment
Coleman et al. (2004) identified compounds within the 5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl series as potent and selective antagonists of the αvβ3 receptor. These compounds exhibited excellent in vitro profiles and pharmacokinetics in multiple animal models. Based on their efficacy in an in vivo model of bone turnover, two compounds were selected for clinical development aimed at the prevention and treatment of osteoporosis, underscoring the therapeutic potential of the 5,6,7,8-tetrahydro-1,6-naphthyridin scaffold in bone health (Coleman et al., 2004).
Chemical Reactivity and Synthetic Applications
Research by Sirakanyan et al. (2014) investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various amines under different experimental conditions. This study provided insights into the mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines, contributing to the understanding of the chemical properties and potential synthetic applications of this chemical framework (Sirakanyan et al., 2014).
Enantioselective Synthesis for Drug Development
Tsuruoka et al. (2020) developed an asymmetric synthesis of the tetrahydronaphthyridine scaffold, leading to potent retinoid-related orphan receptor γt (RORγt) inverse agonists, including TAK-828F. This synthesis highlighted an atom-economical protocol for Heck-type vinylation, an unprecedented formation of dihydronaphthyridine, and a ruthenium-catalyzed enantioselective transfer hydrogenation. This research opens up new avenues for the enantioselective synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine compounds, paving the way for their application in drug development (Tsuruoka et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it’s likely that multiple pathways are influenced .
Result of Action
Given the diverse pharmacological activities of 1,6-naphthyridines, it’s likely that this compound exerts a range of effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGFPYRJXIBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC=CC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138045-41-5 |
Source
|
Record name | 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.